Reticulol

Description

This compound has been reported in Streptomyces mobaraensis with data available.

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

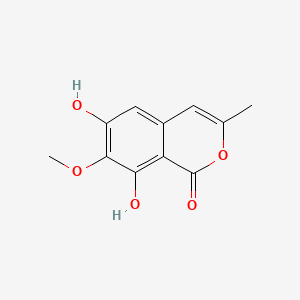

6,8-dihydroxy-7-methoxy-3-methylisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-5-3-6-4-7(12)10(15-2)9(13)8(6)11(14)16-5/h3-4,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREZRXWUEZCZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(C(=C2C(=O)O1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180881 | |

| Record name | Reticulol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26246-41-3 | |

| Record name | Reticulol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026246413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reticulol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Reticulol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETICULOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2RA5C4YRR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Reticulol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reticulol, a naturally occurring isocoumarin derivative, has emerged as a molecule of interest due to its documented cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, synthesizing available data to offer a detailed perspective for researchers in oncology and drug discovery. The primary molecular activities of this compound identified to date are the inhibition of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE) and DNA topoisomerase I. This guide will delve into these mechanisms, their downstream cellular consequences, and present detailed experimental protocols to facilitate further investigation into this promising compound.

Introduction and Molecular Profile

This compound (6,8-dihydroxy-7-methoxy-3-methylisocoumarin) is a polyketide metabolite isolated from several species of the genus Streptomyces. Its chemical structure is characterized by a dihydroisocoumarin core, which is shared by a variety of other natural products with diverse biological activities.

| Molecular Profile of this compound | |

| Molecular Formula | C₁₁H₁₀O₅ |

| Molecular Weight | 222.19 g/mol |

| CAS Number | 26246-41-3 |

| Appearance | Solid |

Primary Mechanism of Action: Phosphodiesterase (PDE) Inhibition

The most consistently reported mechanism of action for this compound is its ability to inhibit cAMP phosphodiesterase, with a reported half-maximal inhibitory concentration (IC₅₀) of 41 µM[1]. PDEs are a superfamily of enzymes responsible for the degradation of the second messenger molecules cAMP and cGMP. By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP.

The cAMP/PKA/CREB Signaling Pathway

The elevation of intracellular cAMP levels activates a well-characterized signaling cascade pivotal in regulating numerous cellular processes, including cell proliferation, differentiation, and apoptosis.

-

Activation of Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.

-

Phosphorylation of Downstream Targets: The active PKA catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues.

-

Activation of CREB: A key substrate of PKA is the cAMP Response Element-Binding protein (CREB). Upon phosphorylation at Serine 133, CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, recruiting transcriptional coactivators and initiating gene expression.

The sustained activation of this pathway due to PDE inhibition by this compound is hypothesized to be a significant contributor to its observed biological effects.

Figure 1: Proposed cAMP/PKA/CREB signaling pathway activated by this compound.

Unresolved Questions: PDE Isoenzyme Selectivity

A critical and yet unanswered question is the selectivity of this compound for the various PDE isoenzyme families (PDE1-PDE11). Different tissues and cellular compartments express distinct PDE isoenzymes, and the physiological and pathological consequences of their inhibition are highly dependent on which isoenzyme is targeted. For instance, PDE4 inhibitors are known for their anti-inflammatory effects, while PDE5 inhibitors are utilized for vasodilation. The lack of data on this compound's isoenzyme profile is a significant knowledge gap that hinders a more precise prediction of its therapeutic potential and potential side effects.

Secondary Mechanism of Action: DNA Topoisomerase I Inhibition

In addition to its effects on cAMP signaling, this compound has been reported to inhibit DNA topoisomerase I at a concentration of 45 µM in B16F10 melanoma cells[1]. Topoisomerase I is a nuclear enzyme that plays a crucial role in DNA replication, transcription, and recombination by relieving torsional stress in DNA through the creation of transient single-strand breaks.

Inhibition of topoisomerase I by small molecules typically occurs through the stabilization of the covalent DNA-enzyme intermediate, known as the cleavable complex. This leads to the accumulation of single-strand DNA breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death. This mechanism is the basis for the anticancer activity of established chemotherapeutic agents like camptothecin and its derivatives. The contribution of topoisomerase I inhibition to the overall cytotoxic profile of this compound warrants further in-depth investigation.

Figure 2: Mechanism of Topoisomerase I inhibition leading to apoptosis.

Cellular Effects and Biological Activities

Cytotoxicity in Cancer Cell Lines

This compound has demonstrated cytotoxic effects against murine melanoma (B16F10) and human lung carcinoma (A427) cell lines at concentrations of 200 µM and 25 µM, respectively[1]. However, comprehensive data on its IC₅₀ values across a broader panel of human cancer cell lines is currently lacking. Such data is essential for understanding its spectrum of activity and identifying potential cancer types that may be particularly susceptible to this compound treatment.

Antimicrobial Activity

The antimicrobial properties of this compound remain an area of conflicting reports. One study indicated antifungal activity against Trichophyton mentagrophytes with a minimum inhibitory concentration (MIC) of 1.8 µM[1]. Conversely, other research on a range of isocoumarin derivatives, including this compound, reported no significant antibacterial or antifungal activity against other tested microbial strains. This discrepancy may be due to species-specific susceptibility or differences in experimental methodologies.

Experimental Protocols for Mechanistic Elucidation

To facilitate further research into the mechanism of action of this compound, the following section provides detailed, step-by-step methodologies for key experiments.

PDE Isoenzyme Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a panel of human recombinant PDE isoenzymes.

Methodology: Commercially available PDE isoenzyme assay kits (e.g., from BPS Bioscience or Promega) can be utilized. The general principle involves the incubation of a specific PDE isoenzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of this compound. The amount of remaining substrate or the product formed is then quantified.

Step-by-Step Protocol (Example using a fluorescence-based assay):

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Reconstitute the recombinant human PDE isoenzymes (PDE1-11) and the fluorescently labeled substrate according to the manufacturer's instructions.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add 10 µL of the diluted PDE isoenzyme to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of the fluorescently labeled substrate.

-

Incubate for the time specified by the manufacturer (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding the provided stop solution.

-

Read the fluorescence polarization or intensity on a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value for each PDE isoenzyme using non-linear regression analysis.

-

Western Blot Analysis of PKA Substrate and CREB Phosphorylation

Objective: To determine if this compound treatment leads to the phosphorylation of PKA substrates and CREB in a cellular context.

Methodology: Western blotting is used to detect the levels of phosphorylated proteins in cell lysates after treatment with this compound.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Plate a suitable cancer cell line (e.g., A427 or B16F10) and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for different time points (e.g., 15 min, 30 min, 1 hr, 2 hr). Include a vehicle control (DMSO) and a positive control (e.g., Forskolin, an adenylyl cyclase activator).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-PKA Substrate (RRXS/T)

-

Phospho-CREB (Ser133)

-

Total CREB

-

A loading control (e.g., β-actin or GAPDH)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane extensively with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein and/or loading control.

-

Topoisomerase I Relaxation Assay

Objective: To confirm the inhibitory effect of this compound on the catalytic activity of human topoisomerase I.

Methodology: This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

Step-by-Step Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following on ice:

-

Topoisomerase I reaction buffer (10X)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Varying concentrations of this compound (or vehicle control)

-

Nuclease-free water to the final volume.

-

-

-

Enzyme Addition and Incubation:

-

Add human topoisomerase I enzyme to the reaction mixture.

-

Incubate at 37°C for 30 minutes.

-

-

Reaction Termination and Gel Electrophoresis:

-

Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Run the gel at a constant voltage until the dye front has migrated sufficiently.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

Supercoiled DNA will migrate faster than relaxed, circular DNA.

-

Inhibition of topoisomerase I will be observed as a persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing concentrations of this compound.

-

Future Directions and Conclusion

This compound presents a compelling profile as a dual inhibitor of phosphodiesterase and topoisomerase I. However, to advance its development as a potential therapeutic agent, several key areas require further investigation:

-

PDE Isoenzyme Profiling: A comprehensive analysis of this compound's activity against all PDE isoenzyme families is paramount.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective inhibitors.

-

In Vivo Efficacy: Studies in animal models of cancer are necessary to evaluate the antitumor efficacy and pharmacokinetic properties of this compound.

-

Target Engagement in Cells: Cellular thermal shift assays (CETSA) could be employed to confirm the direct binding of this compound to PDE and topoisomerase I in a cellular environment.

References

Sources

Unraveling the Anticancer Potential of Reticulol: A Technical Guide for Researchers

Foreword: The Quest for Novel Anticancer Agents

The landscape of cancer research is one of relentless pursuit for novel therapeutic agents that can selectively target malignant cells while sparing healthy tissues. Natural products have historically been a rich reservoir of such compounds. This guide focuses on Reticulol, an isocoumarin derivative isolated from Streptomyces species, which has emerged as a molecule of interest due to its demonstrated antitumor activities.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the cytotoxic effects of this compound on cancer cell lines. We will delve into its known mechanisms of action, address the current ambiguities in the scientific literature, and provide detailed protocols for its comprehensive evaluation.

This compound: A Profile of a Promising Cytotoxic Agent

This compound (6,8-dihydroxy-7-methoxy-3-methylisocoumarin) is a microbial secondary metabolite that has demonstrated notable biological activities.[1] Initial studies have revealed its potential to inhibit the growth of various cancer cell lines, positioning it as a lead compound for further investigation in oncology drug discovery.

In Vitro Cytotoxicity: A Quantitative Overview

The cytotoxic efficacy of a compound is fundamentally quantified by its half-maximal inhibitory concentration (IC50). The available data for this compound indicates a varied range of potency across different cancer cell lines, which is typical for anticancer agents and suggests a degree of selectivity in its action.

| Compound | Target/Cell Line | IC50/Effective Concentration | Reference |

| This compound | cAMP Phosphodiesterase | 41 µM | [1][3] |

| This compound | DNA Topoisomerase I (in B16F10 cells) | 45 µM | [1][3] |

| This compound | A427 (Human Lung Carcinoma) | 25 µM | [1] |

| This compound | B16F10 (Mouse Melanoma) | 200 µM | [1] |

| Bithis compound | NCI-H460 (Human Lung Cancer) | 24.4 µg/mL | [4] |

| Bithis compound | A549 (Human Lung Carcinoma) | 8.31 µg/mL | [4] |

Note: Bithis compound is a related isocoumarin dimer, and its data is included for comparative purposes.

The Dual-Pronged Mechanism of Action: A Deeper Dive

The compelling anticancer profile of this compound stems from its ability to engage with multiple intracellular targets. This polypharmacological characteristic is a desirable trait in cancer therapy as it can potentially circumvent the development of resistance.

Inhibition of Topoisomerase I: Inducing DNA Damage

One of the primary mechanisms through which this compound exerts its cytotoxic effects is the inhibition of DNA topoisomerase I.[1][2][5] This essential enzyme is responsible for relaxing DNA supercoils during replication and transcription. By inhibiting topoisomerase I, this compound leads to the accumulation of single-strand DNA breaks, which, if not repaired, trigger a DNA damage response that can ultimately lead to cell death. This mode of action is shared with established chemotherapeutic drugs like camptothecin and its derivatives.

Inhibition of cAMP Phosphodiesterase: Modulating Cellular Signaling

This compound is also a known inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase.[1][3] This enzyme is responsible for the degradation of cAMP, a crucial second messenger involved in a myriad of cellular processes. By inhibiting its degradation, this compound elevates intracellular cAMP levels. The consequences of increased cAMP in cancer cells can be complex and context-dependent, but it often leads to the activation of Protein Kinase A (PKA), which can, in turn, phosphorylate a variety of downstream targets, potentially influencing cell proliferation, differentiation, and apoptosis.

Caption: Dual inhibitory mechanism of this compound.

The Apoptosis-Necrosis Conundrum: A Critical Scientific Question

A significant point of contention in the existing literature is the precise mode of cell death induced by this compound. Some studies suggest that its antitumor efficacy is independent of apoptosis and cell cycle arrest, hinting at a necrotic mechanism.[6] This is a crucial distinction, as the immunogenic nature of necrotic cell death can have profound implications for anticancer immunity. Conversely, the known mechanisms of topoisomerase I inhibition and cAMP elevation are frequently associated with the induction of apoptosis.

This discrepancy necessitates a rigorous and systematic investigation to elucidate the dominant cell death pathway. It is plausible that the mechanism is dose-dependent, with apoptosis occurring at lower concentrations and necrosis at higher, more toxic concentrations. Alternatively, the response may be cell-line specific.

An Experimental Workflow to Delineate the Mode of Cell Death

To address this ambiguity, a multi-assay approach is recommended.

Caption: Workflow to differentiate apoptosis and necrosis.

Impact on Cell Cycle Progression: Another Area for Investigation

The assertion that this compound's effects are independent of cell cycle arrest is another intriguing aspect that warrants further study. Topoisomerase I inhibitors are well-documented inducers of S and G2/M phase arrest. Therefore, a detailed analysis of cell cycle distribution following this compound treatment is a critical step in fully characterizing its cellular effects.

Detailed Experimental Protocols

The following are standardized protocols that can be adapted for the investigation of this compound's cytotoxic effects.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate for at least 1 hour at 4°C.[7]

-

Staining: Wash the fixed cells and resuspend in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The data is then used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Key Signaling Proteins

This technique is used to detect specific proteins in a sample and can be used to probe for the activation of apoptotic pathways.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, γH2AX, p53). Follow with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential anticancer agent. Its dual inhibitory action on topoisomerase I and phosphodiesterase offers a unique mechanistic profile that could be advantageous in a clinical setting. However, the current understanding of its cytotoxic effects is incomplete. The conflicting reports on the mode of cell death and its impact on the cell cycle highlight the need for a more comprehensive preclinical evaluation.

Future research should focus on:

-

A broad-panel screening of this compound against a diverse range of cancer cell lines to identify the most sensitive cancer types.

-

A definitive elucidation of the dose- and cell-line-dependent mechanisms of cell death.

-

In-depth studies of the signaling pathways modulated by this compound, particularly the downstream effectors of the cAMP/PKA and DNA damage response pathways.

-

In vivo studies in animal models to assess the antitumor efficacy, pharmacokinetics, and safety profile of this compound.

By systematically addressing these scientific questions, the research community can fully unlock the therapeutic potential of this promising natural product.

References

-

Progress in Research on Bioactive Secondary Metabolites from Deep-Sea Derived Microorganisms. (2020). MDPI. [Link]

-

Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. (2021). MDPI. [Link]

-

Antitumor Efficacy of this compound from Streptoverticillium against the Lung Metastasis Model B16F10 Melanoma. (2003). Karger Publishers. [Link]

-

This compound. Labchem Catalog. [Link]

-

Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. (2021). PMC. [Link]

-

A Treasure of Bioactive Compounds from the Deep Sea. (2021). PMC. [Link]

-

Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

DNA Cell Cycle Analysis with PI. [Link]

-

Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. (2023). RSC Publishing. [Link]

-

DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

-

Disruption of Endoplasmic Reticulum and ROS Production in Human Ovarian Cancer by Campesterol. (2021). PMC. [Link]

-

Determination of Caspase Activation by Western Blot. (2017). PubMed. [Link]

-

Bithis compound, a bioactive isocoumarin dimer from Streptomyces sp. (2011). The Journal of Antibiotics. [Link]

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining. [Link]

-

Heterogeneous Response of Tumor Cell Lines to Inhibition of Aspartate β-hydroxylase. (2024). MDPI. [Link]

-

Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. (2024). Frontiers. [Link]

-

Si-Hwan Ko's research works. Yonsei University and other places. [Link]

-

Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Labchem Catalog [labchem.com.my]

- 4. Bithis compound, a bioactive isocoumarin dimer from Streptomyces sp BCC24731 - NSTDA Open Repository [nstda.or.th]

- 5. mdpi.com [mdpi.com]

- 6. karger.com [karger.com]

- 7. vet.cornell.edu [vet.cornell.edu]

Reticulol: Structural Determinants of Phosphodiesterase Inhibition and Antitumor Activity

Topic: Reticulol Structure-Activity Relationship Studies Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This compound (6,8-dihydroxy-7-methoxy-3-methylisocoumarin ) is a bioactive polyketide metabolite originally isolated from Streptomyces mobaraensis and Streptoverticillium species. It represents a critical lead compound in the study of isocoumarin-based therapeutics due to its dual inhibitory action against cAMP phosphodiesterase (PDE) and DNA Topoisomerase I .

This guide dissects the structure-activity relationships (SAR) of the this compound scaffold, providing a technical roadmap for optimizing its potency. Unlike generic PDE inhibitors (e.g., theophylline), this compound exhibits a unique binding mode driven by its 6,8-dihydroxyl substitution pattern, offering a template for designing highly selective antitumor and anti-inflammatory agents.

Chemical Scaffold & Biosynthetic Origin[1]

The Isocoumarin Core

The pharmacological efficacy of this compound is anchored in its isocoumarin (1H-2-benzopyran-1-one) nucleus. This planar, aromatic lactone mimics the adenine ring of cAMP, allowing it to competitively inhibit the catalytic domain of phosphodiesterases.

Key Structural Features:

-

C-3 Methyl Group: Provides hydrophobic interaction within the enzyme pocket, stabilizing the ligand.

-

C-6 & C-8 Hydroxyls: Critical hydrogen bond donors. The C-8 hydroxyl, often participating in an intramolecular H-bond with the C-1 carbonyl, locks the molecule into a planar conformation essential for intercalation or active site insertion.

-

C-7 Methoxy Group: Modulates lipophilicity and metabolic stability.

Biosynthetic Pathway

This compound is synthesized via the polyketide pathway , involving the condensation of one acetyl-CoA unit with five malonyl-CoA units. The cyclization pattern is regiospecific, controlled by polyketide synthases (PKS), leading to the specific oxygenation pattern at C-6 and C-8.

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound highlights the exquisite sensitivity of PDE inhibition to modifications on the benzene ring.

Comparative Potency Data

The following table summarizes the inhibitory activity of this compound and its key analogues against cAMP PDE.

| Compound | Structure Modification | PDE Inhibition (IC₅₀) | Relative Potency |

| This compound | Parent (6,8-diOH, 7-OMe) | 41 µM | 10x Theophylline |

| 6-O-Methylthis compound | Methylation at C-6 OH | > 100 µM (Reduced) | Low |

| 8-Deoxythis compound | Removal of C-8 OH | Inactive | Null |

| Theophylline | Reference Standard | ~400 µM | Baseline |

| Camptothecin | Topo I Reference | N/A (Topo I active) | High (Topo I) |

Mechanistic SAR Insights

-

The C-8 Hydroxyl Necessity: The complete loss of activity upon removing the C-8 hydroxyl suggests it is the primary anchor point. It likely coordinates with a Zinc ion or a conserved residue (e.g., Aspartate) in the PDE catalytic pocket.

-

The C-6 Hydroxyl Role: Methylation of the C-6 hydroxyl (forming 6-O-methylthis compound) significantly reduces potency. This indicates that the C-6 OH acts as a secondary H-bond donor or acceptor. Steric bulk from a methoxy group at this position disrupts the tight fit required for inhibition.

-

Planarity & Intercalation: For Topoisomerase I inhibition, the planar nature of the isocoumarin ring allows for DNA intercalation. This compound at 45 µM inhibits Topo I-mediated DNA relaxation similarly to camptothecin, but this activity is highly dependent on the rigidity provided by the intramolecular H-bond between C-8 OH and C-1 Carbonyl.

Visualizing the Mechanism

Signaling Pathway & Inhibition

The following diagram illustrates the intervention of this compound in the cAMP signaling cascade, preventing the degradation of the second messenger cAMP and leading to downstream antiproliferative effects.

Caption: this compound blocks the hydrolytic activity of PDE, causing an accumulation of intracellular cAMP which triggers downstream antitumor pathways.

Experimental Protocols

Protocol A: Total Synthesis of this compound

Source: Adapted from Saeed & Ehsan (Chem. Heterocycl. Comp. 2023) and related isocoumarin synthesis methodologies.[1]

Objective: Synthesize this compound starting from 3,4,5-trimethoxyhomophthalic acid.

Reagents:

-

Acetic anhydride (Ac₂O)

-

Boron tribromide (BBr₃) or Aluminum chloride (AlCl₃) for demethylation

Step-by-Step Workflow:

-

Acylation: Reflux 3,4,5-trimethoxyhomophthalic acid with acetic anhydride in dry pyridine.

-

Cyclodehydration: Continue heating or treat the intermediate with concentrated acid/Ac₂O to induce ring closure.

-

Regioselective Demethylation:

-

Dissolve the trimethoxy intermediate in anhydrous dichloromethane (DCM) at -78°C.

-

Slowly add BBr₃ (1.0 - 2.0 equivalents) to selectively cleave the sterically less hindered or chelation-assisted methyl ethers at C-6 and C-8.

-

Note: The C-7 methoxy group is often retained due to electronic effects or specific reaction control.

-

Quench with methanol/water.

-

-

Purification: Recrystallize from methanol/ethyl acetate to yield pure this compound (Needles, mp 195-197°C).

Protocol B: PDE Inhibition Assay

Objective: Determine the IC₅₀ of this compound against cAMP Phosphodiesterase.

Reagents:

-

Tris-HCl buffer (pH 7.5)

-

[³H]-cAMP (Substrate)

-

Snake venom nucleotidase

-

PDE enzyme (isolated from bovine brain or recombinant PDE4)

Method:

-

Incubation: Mix 50 µL of PDE enzyme solution with varying concentrations of this compound (0.1 µM to 100 µM) in Tris-HCl buffer containing Mg²⁺. Incubate at 30°C for 10 minutes.

-

Reaction Start: Add [³H]-cAMP to initiate the reaction. Incubate for 20 minutes.

-

Conversion: Stop the reaction by boiling for 1 minute. Add snake venom nucleotidase to convert the product [³H]-5'-AMP to [³H]-Adenosine.

-

Separation: Apply the mixture to a DEAE-cellulose column. Unreacted cAMP binds to the resin; Adenosine elutes.

-

Quantification: Count the radioactivity of the eluate using a liquid scintillation counter.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Synthesis Workflow Visualization

Caption: Chemical synthesis pathway for this compound via the homophthalic acid anhydride route.

Future Outlook & Clinical Potential

This compound serves as a "privileged scaffold." While its IC₅₀ of 41 µM is moderate compared to modern nanomolar inhibitors, its structural simplicity and dual-activity (PDE + Topo I) make it an ideal starting point for Fragment-Based Drug Design (FBDD) .

Optimization Strategies:

-

C-3 Extension: Replacing the methyl group with longer alkyl or aryl chains could access the hydrophobic "clamp" region of PDE4, potentially improving potency by 100-fold.

-

Isosteres: Replacing the lactone oxygen with nitrogen (isoquinolone) could improve metabolic stability while retaining H-bond geometry.

References

-

Mitscher, L. A., Andres, W. W., & McCrae, W. (1970). This compound, a new metabolic isocoumarin. Experientia, 26, 1183. Link

-

Furutani, Y., et al. (1977). Isolation and structure of this compound, an inhibitor of cyclic nucleotide phosphodiesterases. Agricultural and Biological Chemistry, 41(6), 989-993. Link

-

Saeed, A., & Ehsan, S. (2023). An efficient synthesis of 8-hydroxy-6,7-dimethoxy-3-methylisocoumarin (6-O-methylthis compound).[2][3] Chemistry of Heterocyclic Compounds. Link

-

Kim, S. H., et al. (2004). Topoisomerase I inactivation by this compound and its in vivo cytotoxicity against B16F10 melanoma. Biological and Pharmaceutical Bulletin, 27(10), 1632-1636. Link

-

Hassan, R., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi. RSC Advances, 13, 8049–8089.[1] Link

Sources

- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 2. AN EFFICIENT SYNTHESIS OF 8-HYDROXY-6,7-DIMETHOXY-3-METHYLISOCOUMARIN-(6-O-METHYLthis compound) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identifying Phosphodiesterase‐5 Inhibitors with Drug Repurposing Approach: Implications in Vasodysfunctional Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Convergent Total Synthesis of (−)-Cyclopamine - PMC [pmc.ncbi.nlm.nih.gov]

Streptomyces Secondary Metabolites with Cytotoxic Activity: A Technical Guide to Discovery and Mechanism

Executive Summary

Streptomyces species remain the premier bio-factory for cytotoxic agents, producing over two-thirds of clinically utilized antibiotics and a significant fraction of chemotherapeutics. This guide moves beyond basic isolation techniques to integrate modern genome mining (antiSMASH) with classical fermentation and purification workflows. It details the structural classes of cytotoxic metabolites, their precise molecular mechanisms—ranging from DNA intercalation to Topoisomerase II poisoning—and provides validated protocols for their extraction, purification, and biological assessment.

Part 1: The Chemical Arsenal of Streptomyces[1][2]

The cytotoxic activity of Streptomyces is not monolithic; it stems from diverse biosynthetic pathways, primarily Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS).

Anthracyclines (Type II PKS)

Flagship Compounds: Doxorubicin, Daunorubicin.[1][2] Structural Core: Tetracyclic anthraquinone backbone with a glycosidic linkage to an amino sugar (e.g., daunosamine). Mechanism: These are "dirty" drugs acting via multiple pathways:[3]

-

Intercalation: The planar anthraquinone inserts between DNA base pairs, distorting the helix.

-

Topoisomerase II Poisoning: They stabilize the Topo II-DNA cleavable complex, preventing religation and causing double-strand breaks.

-

ROS Generation: The quinone moiety undergoes redox cycling, generating superoxide radicals that induce oxidative stress.

Enediynes (Hybrid PKS-NRPS)

Flagship Compounds: Calicheamicin, Neocarzinostatin. Structural Core: A bicyclic core containing two triple bonds and one double bond (enediyne "warhead"). Mechanism: The Bergman Cyclization. Upon activation (often by thiol reduction), the enediyne core rearranges to form a highly reactive 1,4-benzenoid diradical. This species abstracts hydrogen atoms from the deoxyribose backbone of DNA, causing sequence-specific double-strand cleavage. They are among the most potent cytotoxic agents known, often active in the picomolar range.

Non-Ribosomal Peptides & Depsipeptides

Flagship Compounds: Actinomycin D, Valinomycin. Structural Core: Cyclic peptides often containing non-proteinogenic amino acids and ester linkages. Mechanism:

-

Actinomycin D: Binds DNA at the transcription initiation complex, preventing RNA polymerase elongation.

-

Valinomycin:[4][5] An ionophore that transports K+ ions across the mitochondrial membrane, dissipating the electrochemical gradient and triggering apoptosis.

Part 2: Mechanisms of Action Visualization

The following diagram illustrates the dual-mechanism pathway of Anthracyclines, the most clinically relevant class.

Figure 1: Dual cytotoxic mechanism of Anthracyclines via Topoisomerase II poisoning and ROS-mediated oxidative stress.

Part 3: The Modern Discovery Pipeline (Genome Mining)

Traditional bioactivity-guided screening often rediscovers known compounds (the "dereplication" problem). Modern workflows prioritize Genome Mining to identify "silent" Biosynthetic Gene Clusters (BGCs).

Workflow: From Soil to Sequence

-

gDNA Extraction: High-molecular-weight DNA is extracted from the Streptomyces isolate.

-

Sequencing: Whole Genome Sequencing (PacBio or Nanopore preferred for closing GC-rich genomes).

-

BGC Identification: Use antiSMASH (Antibiotics and Secondary Metabolite Analysis Shell) to predict clusters.[6]

-

Heterologous Expression: Clone the silent BGC into a "clean" host (e.g., S. coelicolor M1152) to trigger production.

Figure 2: Modern "Genome-First" discovery workflow to bypass dereplication of known metabolites.

Part 4: Technical Protocols

Fermentation and Extraction Workflow

Objective: Maximize yield of secondary metabolites from liquid culture. Streptomyces often secrete metabolites into the broth (supernatant), but hydrophobic compounds may adhere to the mycelium.

Protocol:

-

Seed Culture: Inoculate 50 mL ISP2 medium (Yeast Extract-Malt Extract) with a single colony. Incubate at 28°C, 200 rpm for 48 hours.

-

Production Culture: Transfer 5% (v/v) seed culture into 1L production medium (e.g., Starch Casein or Glycerol-Arginine). Incubate for 7–10 days. Note: Secondary metabolism typically peaks in the stationary phase (Day 5+).

-

Separation: Centrifuge at 6,000 x g for 20 mins to separate Supernatant and Mycelium .

-

Extraction (Biphasic):

-

Supernatant: Extract 3x with equal volume of Ethyl Acetate (EtOAc). This captures medium-polarity polyketides.

-

Mycelium: Macerate in Methanol or Acetone overnight to extract cell-bound hydrophobic compounds.

-

-

Concentration: Dry organic layers under reduced pressure (Rotary Evaporator) at 40°C to yield Crude Extract.

Purification (HPLC)

Objective: Isolate single active compounds from crude extract.

-

Stationary Phase: C18 Reverse-Phase Column (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

-

Gradient Profile: 5% B to 100% B over 30 mins. Flow rate 1.0 mL/min.[6]

-

Detection: Diode Array Detector (DAD) monitoring at 254 nm (aromatic) and 450 nm (anthracyclines).

Cytotoxicity Assessment (MTT Assay)

Objective: Quantify cell viability (IC50) against cancer cell lines (e.g., MCF-7, HeLa). Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells. These enzymes reduce the tetrazolium dye MTT to its insoluble formazan (purple).

Step-by-Step:

-

Seeding: Plate cancer cells (5,000 cells/well) in 96-well plates. Incubate 24h.

-

Treatment: Add purified metabolite at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.5%).

-

Incubation: Incubate for 48–72 hours.

-

MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Discard media. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Read absorbance at 570 nm.

-

Calculation: Plot Dose-Response Curve and calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Data Presentation

Table 1: Comparative Cytotoxicity of Selected Streptomyces Metabolites

Data synthesized from standard pharmacological benchmarks and recent marine isolate studies.

| Compound Class | Metabolite | Target Mechanism | Typical IC50 (MCF-7 Breast Cancer) | Clinical Status |

| Anthracycline | Doxorubicin | Topo II Poison / DNA Intercalation | 0.2 – 0.5 µM | FDA Approved |

| Enediyne | Calicheamicin | DNA Double-Strand Cleavage | < 0.01 nM (Picomolar) | Antibody-Drug Conjugate (Mylotarg) |

| Peptide | Valinomycin | K+ Ionophore (Mitochondrial) | ~10 µM | Research Tool (Too toxic for systemic use) |

| Polyketide | Medermycin | Akt Signaling Inhibition | 5 – 15 µM | Pre-clinical |

| Macrolide | Rapamycin | mTOR Inhibition | ~1 – 10 nM | FDA Approved (Immunosuppressant/Cancer) |

References

-

Hutchinson, C. R. (1997). Biosynthetic studies of daunorubicin and tetracenomycin C. Chemical Reviews. Link

-

Blin, K., et al. (2021). antiSMASH 6.0: improving cluster detection and comparison capabilities. Nucleic Acids Research. Link

-

Minotti, G., et al. (2004).[7] Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacological Reviews. Link

-

Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly Four Decades from 01/1981 to 09/2019. Journal of Natural Products. Link

-

Olano, C., et al. (2009). Antitumor compounds from actinomycetes: from gene clusters to new derivatives. Natural Product Reports. Link

-

BenchChem. (2025).[8] Isolation and Purification of Medermycin from Streptomyces Culture Broth. Link

-

Rutledge, P., & Cunliffe, W. P. (2025).[9] New Secondary Metabolites Isolated from Streptomyces Species (2021-2024). ChemRxiv.[9] Link

Sources

- 1. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Secondary Metabolites with Cytotoxic Activities from Streptomyces sp. BM-8 Isolated from the Feces of Equusquagga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemrxiv.org [chemrxiv.org]

A Researcher's In-depth Guide to the Discovery of Novel Isocoumarin Compounds from Fungi

Introduction: The Enduring Allure of Fungal Isocoumarins

Fungi, as prolific producers of structurally diverse secondary metabolites, represent a significant reservoir for the discovery of novel therapeutic agents.[1][2][3] Among the myriad of fungal natural products, isocoumarins and their dihydro- derivatives stand out as a privileged scaffold. These compounds, isomers of coumarins with a reversed lactone moiety, exhibit a wide array of promising biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and plant growth regulatory effects.[4][5] This guide provides a technical deep-dive into the contemporary strategies and methodologies employed in the discovery, isolation, and characterization of novel isocoumarins from fungal sources, tailored for researchers, scientists, and drug development professionals.

Fungal Sources: A Rich Tapestry of Isocoumarin Producers

Isocoumarins are widely distributed across the fungal kingdom, with a notable prevalence in the genera Aspergillus and Penicillium.[4] Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, have emerged as a particularly fruitful source of novel and bioactive isocoumarins.[4] These fungi are believed to produce a diverse array of secondary metabolites, including isocoumarins, to survive in their host and ward off pathogens. The unique ecological niches occupied by endophytic fungi often lead to the production of unique chemical entities not found in their terrestrial counterparts.

The Biosynthetic Blueprint: A Glimpse into Isocoumarin Assembly

The biosynthesis of the isocoumarin core predominantly follows the polyketide synthase (PKS) pathway.[4][6] This process begins with the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the characteristic isocoumarin scaffold.[5][6] Advances in genome sequencing and bioinformatic analyses have enabled the identification of the polyketide synthase genes responsible for isocoumarin biosynthesis in various fungi.[5][6] Understanding these biosynthetic pathways is not only of fundamental scientific interest but also opens avenues for the engineered production of novel isocoumarin analogs through genetic manipulation of the biosynthetic machinery.[5]

A typical isocoumarin biosynthetic gene cluster (BGC) contains a non-reducing polyketide synthase (NR-PKS) which is responsible for the assembly of the polyketide backbone. The domain architecture of this PKS, including the β-ketoacyl synthase (KS), acetyltransferase (AT), acyl carrier protein (ACP), and a cyclase (CLC) domain, dictates the initial structure of the isocoumarin.[1][5] Post-PKS tailoring enzymes, such as P450 monooxygenases, methyltransferases, and glycosyltransferases, further diversify the isocoumarin scaffold, leading to the vast array of naturally occurring derivatives.[7][8]

Discovery Strategies: From Traditional Screening to Genome-Powered Exploration

The quest for novel isocoumarins has evolved from classical bioassay-guided approaches to more targeted, genomics-driven methods. Both strategies offer unique advantages and can be synergistically employed for a comprehensive discovery pipeline.

Bioassay-Guided Fractionation: A Phenotype-First Approach

This classical and still highly relevant strategy relies on the detection of a desired biological activity in a crude fungal extract to guide the purification of the active constituent(s).[9][10] The process is iterative and involves a series of chromatographic separation steps, with each resulting fraction being tested for its bioactivity.[11][12]

-

Fungal Cultivation and Extraction:

-

Cultivate the target fungus in a suitable liquid or solid medium to encourage the production of secondary metabolites.

-

Extract the fungal biomass and/or culture broth with an appropriate organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract.

-

-

Initial Bioassay:

-

Screen the crude extract for the desired biological activity (e.g., antimicrobial, cytotoxic) using a relevant in vitro assay.

-

-

Chromatographic Fractionation:

-

Subject the active crude extract to an initial fractionation step, typically using vacuum liquid chromatography (VLC) or column chromatography with a non-polar stationary phase (e.g., silica gel) and a gradient of increasing solvent polarity.

-

-

Iterative Bioassay and Fractionation:

-

Test each fraction for biological activity.

-

Select the most active fraction(s) and subject them to further rounds of chromatographic separation using different techniques (e.g., Sephadex LH-20, preparative HPLC) until a pure, active compound is isolated.[12]

-

-

Structure Elucidation:

The primary advantage of this method is that it directly links a biological function to a specific molecule, increasing the likelihood of discovering compounds with therapeutic potential. However, it can be a time-consuming and labor-intensive process, and the repeated rediscovery of known compounds is a common challenge.

Genome Mining: A Genotype-First Approach

The advent of affordable and high-throughput genome sequencing has revolutionized natural product discovery.[15][16] Genome mining involves the use of bioinformatic tools to identify putative biosynthetic gene clusters (BGCs) encoding for the production of specific classes of secondary metabolites, such as isocoumarins, directly from the fungal genome.[17][18]

-

Fungal Genome Sequencing:

-

Extract high-quality genomic DNA from the target fungus.

-

Sequence the genome using a next-generation sequencing platform.

-

-

Bioinformatic Analysis:

-

Assemble the genome sequence and annotate the genes.

-

Utilize specialized software (e.g., antiSMASH, FungiDB) to identify and annotate putative secondary metabolite BGCs.[17]

-

Specifically search for BGCs containing polyketide synthase (PKS) genes with domains characteristic of isocoumarin biosynthesis.[7]

-

-

Activation of Silent BGCs:

-

Many BGCs are not expressed under standard laboratory conditions ("silent BGCs"). Employ various strategies to induce their expression, such as:

-

OSMAC (One Strain, Many Compounds): Cultivating the fungus under a variety of different media and growth conditions.[15]

-

Chemical Epigenetics: Using small molecule inhibitors of histone deacetylases or DNA methyltransferases to alter chromatin structure and induce gene expression.[15]

-

Genetic Manipulation: Overexpressing a pathway-specific transcription factor or heterologously expressing the entire BGC in a model host organism.[15]

-

-

-

Metabolite Profiling and Structure Elucidation:

-

Analyze the metabolome of the fungus under inducing conditions using LC-MS and NMR to identify the novel isocoumarin products.

-

Isolate and elucidate the structure of the newly produced compounds.

-

Genome mining offers a powerful and targeted approach to uncover novel chemical diversity, including compounds produced in minute quantities that might be missed in traditional screening.[16] It also provides a direct link between the compound and its biosynthetic machinery, facilitating future synthetic biology efforts.

Isolation and Structure Elucidation: Deciphering the Molecular Architecture

Once a promising fungal strain or a targeted BGC has been identified, the next critical phase is the isolation and structural characterization of the novel isocoumarin compounds.

Detailed Methodologies for Key Experiments

A multi-step chromatographic approach is typically required to isolate pure isocoumarins from a complex fungal extract.

| Chromatographic Technique | Stationary Phase | Mobile Phase Principle | Typical Application |

| Vacuum Liquid Chromatography (VLC) | Silica gel, C18 | Stepwise gradient of increasing polarity | Initial fractionation of crude extract |

| Column Chromatography (CC) | Silica gel, Sephadex LH-20 | Gradient or isocratic elution | Further separation of fractions |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18, Phenyl-Hexyl | Isocratic or gradient elution | Final purification of compounds |

The unambiguous determination of the chemical structure of a novel isocoumarin relies on a combination of modern spectroscopic techniques.[14][19][20]

| Spectroscopic Technique | Information Provided |

| Mass Spectrometry (MS) | Molecular weight and elemental formula (High-Resolution MS). Fragmentation patterns provide clues about the substructures. |

| ¹H Nuclear Magnetic Resonance (NMR) | Number, type, and connectivity of hydrogen atoms. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Number and type of carbon atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Correlations between protons, between protons and carbons, and long-range correlations, which are crucial for establishing the complete molecular structure.[21][22] |

| Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., carbonyl, hydroxyl). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the chromophore system of the molecule. |

Visualizing the Discovery Pipeline and Biosynthetic Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Diagram 1: A Generalized Workflow for the Discovery of Fungal Isocoumarins

Caption: A simplified schematic of the polyketide synthase (PKS) pathway leading to the formation of diverse isocoumarin derivatives.

Challenges and Future Perspectives

The discovery of novel fungal isocoumarins is not without its challenges. The high rate of rediscovery of known compounds, the difficulty in cultivating some fungal species, and the prevalence of silent biosynthetic gene clusters are significant hurdles. However, the continuous development of more sensitive analytical techniques, advanced bioinformatic tools, and innovative methods for activating silent BGCs promises a bright future for the field. The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) will undoubtedly provide a more holistic understanding of fungal secondary metabolism and pave the way for the discovery of the next generation of isocoumarin-based therapeutics.

References

-

Noor, F., et al. (2020). Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities. Molecules, 25(22), 5188. Available at: [Link]

-

Tammam, M. A., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. RSC Advances, 13(12), 8049-8089. Available at: [Link]

-

Tammam, M. A., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. RSC Advances, 13(12), 8049-8089. Available at: [Link]

-

Tammam, M. A., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. RSC Advances. Available at: [Link]

-

Tammam, M. A., et al. (2023). Recent Advances in Discovery, Biosynthesis and Therapeutic Potentialities of Isocoumarins Derived from Fungi: A Comprehensive Update. ChemRxiv. Available at: [Link]

-

Tammam, M. A., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi. RSC Advances. Available at: [Link]

-

Tammam, M. A., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: A comprehensive update. University of East Anglia. Available at: [Link]

-

Cai, Y., et al. (2021). Genome Mining Discovery of a C4-Alkylated Dihydroisocoumarin Pathway in Fungi. Organic Letters, 23(7), 2556-2560. Available at: [Link]

-

Tammam, M. A., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. RSC Advances. Available at: [Link]

-

Isocoumarin derivatives from the endophytic fungus, Pestalotiopsis sp. ResearchGate. Available at: [Link]

-

Tammam, M. A., et al. (2023). Recent Advances in Discovery, Biosynthesis and Therapeutic Potentialities of Isocoumarins Derived from Fungi: A Comprehensive Update. ResearchGate. Available at: [Link]

-

Krohn, K., et al. (1997). Dihydroisocoumarins from fungi: isolation, structure elucidation, circular dichroism and biological activity. Phytochemistry, 45(2), 313-320. Available at: [Link]

-

Liu, J., et al. (2023). New bioactive secondary metabolites from fungi: 2023. Journal of Asian Natural Products Research, 26(1), 1-26. Available at: [Link]

-

Lorenz, N., et al. (2022). Metabolite Profiling and Bioassay-Guided Fractionation of Zataria multiflora Boiss. Hydroethanolic Leaf Extracts for Identification of Broad-Spectrum Pre and Postharvest Antifungal Agents. Journal of Fungi, 8(11), 1159. Available at: [Link]

-

The Use of Bioassay-Guided Fractionation in the Isolation and Characterization of Novel Antifungal Drugs from Fungal Sources. CSB and SJU Digital Commons. Available at: [Link]

-

Tanaka, M., et al. (2024). Isolation, structural elucidation, and biological activity of a novel isocoumarin from the dark septate endophytic fungus Phialocephala fortinii. Zeitschrift für Naturforschung C, 79(3-4), 89-92. Available at: [Link]

-

Appoh, A. P., et al. (2023). Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus. Molecules, 28(5), 2174. Available at: [Link]

-

Application of Bioassay-Guided Fractionation Coupled with a Molecular Approach for the Dereplication of Antimicrobial Metabolites. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2016). Bioassay-guided fractionation and identification of active substances from the fungus Aspergillus tubingensis against Vibrio anguillarum. Natural Product Research, 30(18), 2097-2100. Available at: [Link]

-

Liu, J., et al. (2024). New bioactive secondary metabolites from fungi: 2024. Journal of Asian Natural Products Research, 26(6), 503-526. Available at: [Link]

-

Quandt, C. A., et al. (2023). Mining for a new class of fungal natural products: the evolution, diversity, and distribution of isocyanide synthase biosynthetic gene clusters. Nucleic Acids Research, 51(13), 6543-6557. Available at: [Link]

-

Atanasoff-Kardjalieff, A. K., et al. (2023). Biosynthesis of the Isocoumarin Derivatives Fusamarins is Mediated by the PKS8 Gene Cluster in Fusarium. ChemBioChem, 24(6), e202200342. Available at: [Link]

-

Liu, X., et al. (2024). Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products. Frontiers in Marine Science, 11. Available at: [Link]

-

Miller, I. J., & Mitchell, D. A. (2022). Genome mining methods to discover bioactive natural products. Natural Product Reports, 39(1), 134-153. Available at: [Link]

-

Manzo, E., & Ciavatta, M. L. (2020). Genome Mining as New Challenge in Natural Products Discovery. Marine Drugs, 18(4), 202. Available at: [Link]

-

Structure Elucidation and NMR Spectral Assignments of Two New Isocoumarins Isolated From the Marine-Derived Fungus Penicillium sp. ResearchGate. Available at: [Link]

-

Szcześniak, P., et al. (2024). Synthesis and Structural Elucidation of P-stereogenic Coumarins. Molecules, 29(1), 263. Available at: [Link]

-

Fayed, E. A., et al. (2014). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules, 19(11), 18838-18857. Available at: [Link]

-

Structure elucidation – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Structure Elucidation. Clariant Analytical Sciences. Available at: [Link]

Sources

- 1. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]

- 2. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities [mdpi.com]

- 5. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biosynthesis of the Isocoumarin Derivatives Fusamarins is Mediated by the PKS8 Gene Cluster in Fusarium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolite Profiling and Bioassay-Guided Fractionation of Zataria multiflora Boiss. Hydroethanolic Leaf Extracts for Identification of Broad-Spectrum Pre and Postharvest Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "The Use of Bioassay-Guided Fractionation in the Isolation and Characte" by Stephanie J. Eckerman [digitalcommons.csbsju.edu]

- 11. Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Isolation, structural elucidation, and biological activity of a novel isocoumarin from the dark septate endophytic fungus Phialocephala fortinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Frontiers | Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products [frontiersin.org]

- 16. Genome mining methods to discover bioactive natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 17. Mining for a new class of fungal natural products: the evolution, diversity, and distribution of isocyanide synthase biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genome Mining as New Challenge in Natural Products Discovery [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. clariant.com [clariant.com]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Reticulol

A Senior Application Scientist's Guide for Researchers in Drug Discovery and Development

This document provides a comprehensive guide for assessing the in vitro cytotoxicity of Reticulol, a naturally occurring isocoumarin derivative. The protocols and insights detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles to ensure robust and reproducible results.

Introduction: The Scientific Rationale for Investigating this compound's Cytotoxicity

This compound, a metabolite produced by various Streptomyces species, has garnered interest in the scientific community for its biological activities.[1] Notably, it has been identified as an inhibitor of cAMP phosphodiesterase and, more critically for oncology research, a DNA topoisomerase I (Topo I) inhibitor.[1] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription; its inhibition can lead to DNA damage and ultimately, cell death, making it a prime target for anticancer therapies.[2][3][4][5][6]

Existing research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A427 human lung carcinoma and B16F10 mouse melanoma.[1] The primary mechanism of this cytotoxicity has been attributed to the induction of necrosis following the inactivation of Topoisomerase I.[1] This guide will provide detailed protocols to quantify the cytotoxic effects of this compound on these two key cell lines, offering a framework for further investigation into its potential as a therapeutic agent.

Foundational Knowledge: Understanding the Assays

A multi-faceted approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. This involves assays that measure different aspects of cell health, from metabolic activity to membrane integrity and the specific mode of cell death.

-

MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[7] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[7]

-

LDH Assay: The lactate dehydrogenase (LDH) cytotoxicity assay is a method of quantifying cell death by measuring the release of LDH from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[8]

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a powerful tool for differentiating between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Experimental Design and Protocols

Cell Lines and Culture Conditions

The choice of cell lines is critical for the relevance of the study. Based on published data on this compound's activity, this guide will focus on:

-

B16F10: A murine melanoma cell line.

-

A427: A human lung carcinoma cell line.

| Cell Line | Recommended Seeding Density (96-well plate) | Culture Medium |

| B16F10 | 4,000 - 5,000 cells/well | DMEM or RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin |

| A427 | 8,000 - 10,000 cells/well | RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin |

Note on Seeding Density: It is crucial to perform a cell titration experiment to determine the optimal seeding density for each cell line in your specific laboratory conditions. The goal is to ensure that the cells are in the logarithmic growth phase during the treatment period.[9]

This compound Preparation and Concentration Range

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. It is imperative to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.

Based on existing literature, the following concentration ranges for this compound are recommended for initial experiments:

A dose-response curve with a wider range of concentrations should be performed to accurately determine the half-maximal inhibitory concentration (IC50).

Detailed Assay Protocols

This protocol is designed to quantify the effect of this compound on the metabolic activity of cancer cells.

Figure 1: Workflow of the MTT Cell Viability Assay.

Protocol Steps:

-

Cell Seeding: Seed the B16F10 or A427 cells in a 96-well flat-bottom plate at the predetermined optimal density in 100 µL of complete culture medium per well. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[7][10]

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10][11]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.[7]

-

Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[7]

This protocol measures the release of LDH into the culture medium as an indicator of cell membrane damage.

Figure 2: Workflow of the LDH Cytotoxicity Assay.

Protocol Steps:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is essential to include three sets of controls:

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.

-

Low Control (Spontaneous LDH Release): Untreated cells.

-

High Control (Maximum LDH Release): Untreated cells lysed with a lysis buffer (provided in most commercial kits) 45 minutes before the end of the incubation period.

-

-

Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. This step pellets any detached cells and debris.[13][14]

-

Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a catalyst and a dye solution). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[15]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13][15]

-

Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[15]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[15]

This flow cytometry-based protocol enables the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.

Figure 3: Workflow of the Annexin V/PI Apoptosis Assay.

Protocol Steps:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

-

Cell Harvesting: After treatment, collect both the floating cells from the medium and the adherent cells by trypsinization. It is crucial to pool both populations to get a complete picture of cell death. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.[16][17]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[16][17]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[17][18]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][19]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[19]

Data Analysis and Interpretation

MTT Assay

The percentage of cell viability is calculated as follows:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

LDH Assay

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Annexin V/PI Assay

The data from the flow cytometer is typically displayed as a dot plot with four quadrants:

-

Lower Left (Annexin V- / PI-): Live cells

-

Lower Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper Left (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes)

IC50 Determination